

Propargyl-PEG3-CH₂COOH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Propargyl-PEG3-CH₂COOH

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This technical guide provides an in-depth overview of **Propargyl-PEG3-CH₂COOH**, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Compound Identification

Propargyl-PEG3-CH₂COOH is a versatile molecule featuring a terminal alkyne group (propargyl) and a carboxylic acid, separated by a three-unit polyethylene glycol (PEG) spacer. This specific structure is most accurately identified by the following chemical identifiers:

Property	Value
CAS Number	1347760-82-0
Molecular Formula	C ₁₀ H ₁₆ O ₅
Molecular Weight	216.23 g/mol
IUPAC Name	3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoic acid

The PEG spacer enhances the solubility and biocompatibility of conjugates, making this linker a valuable tool in biological applications.[\[1\]](#)[\[2\]](#)

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **Propargyl-PEG3-CH₂COOH** is provided below.

Property	Value	Source
Appearance	Brown liquid	Chem-Impex
Purity	≥ 95% (NMR)	Chem-Impex
Solubility	Water, DMSO, DCM, DMF	BroadPharm
Storage Conditions	Store at ≤ -10 °C	Chem-Impex
Signal Word	Warning	Ambeed
Hazard Statements	H315, H319, H335	Ambeed
Precautionary Statements	P261, P305+P351+P338	Ambeed

Synthesis Protocol

The synthesis of **Propargyl-PEG3-CH₂COOH** involves a multi-step process, beginning with the mono-propargylation of a PEG diol, followed by oxidation or further modification to introduce the carboxylic acid functionality. While a specific, detailed protocol for CAS 1347760-82-0 is not readily available in the public domain, a general and adaptable synthetic route for similar heterobifunctional PEG linkers is described below.[\[3\]](#)[\[4\]](#)

Step 1: Mono-propargylation of Triethylene Glycol

- In a two-neck round-bottom flask under an inert atmosphere (e.g., argon), a solution of triethylene glycol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.
- Sodium hydride (0.7 equivalents) is carefully added to the solution with stirring. The reaction is allowed to proceed for 1 hour at room temperature.

- A solution of propargyl bromide (1.0 equivalent) in anhydrous THF is then added dropwise over 1 hour using a syringe pump.
- The reaction mixture is stirred for an additional hour at room temperature, followed by heating to 60°C for 15 hours.
- After cooling, the reaction is quenched with a dilute acid solution (e.g., 3% HCl).
- The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated to yield the mono-propargylated PEG alcohol.

Step 2: Introduction of the Carboxylic Acid Moiety

This step can be achieved through various methods, including oxidation of the terminal alcohol or reaction with a protected carboxylic acid derivative followed by deprotection. A common approach involves reaction with a protected bromoacetic acid ester followed by hydrolysis.

- The mono-propargylated PEG alcohol from Step 1 is dissolved in an appropriate anhydrous solvent (e.g., THF).
- A strong base (e.g., sodium hydride) is added to deprotonate the terminal alcohol.
- A protected bromoacetic acid ester (e.g., t-butyl bromoacetate) is added, and the reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- The reaction is quenched, and the product is extracted and purified.
- The protecting group (e.g., t-butyl) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final **Propargyl-PEG3-CH₂COOH**.
- The final product is purified using column chromatography.

Characterization: The structure and purity of the synthesized **Propargyl-PEG3-CH₂COOH** should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols for Applications

Propargyl-PEG3-CH₂COOH is a key reagent in bioconjugation, primarily through two reactive handles: the carboxylic acid and the terminal alkyne.

Amide Bond Formation

The carboxylic acid can be activated to react with primary amines on biomolecules (e.g., lysine residues in proteins) to form a stable amide bond.

Materials:

- **Propargyl-PEG3-CH₂COOH**
- Molecule with a primary amine (e.g., protein, peptide)
- Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
- Activation Buffer: MES buffer (pH 6.0)
- Conjugation Buffer: PBS (pH 7.2-7.5)
- Quenching Buffer: 1 M Tris-HCl (pH 8.0)

Protocol:

- **Activation of Carboxylic Acid:** Dissolve **Propargyl-PEG3-CH₂COOH** in the Activation Buffer. Add EDC and NHS (a common molar ratio is 1:2:5 for Acid:EDC:NHS) and incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
- **Conjugation:** Add the activated linker solution to the amine-containing molecule in the Conjugation Buffer. The molar ratio of linker to the molecule should be optimized (a starting point is 10:1 to 20:1). Incubate for 2 hours at room temperature or overnight at 4°C.
- **Quenching:** Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.

- Purification: Remove excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne group allows for highly specific and efficient conjugation to azide-modified molecules via CuAAC, forming a stable triazole linkage.^[2]

Materials:

- Alkyne-functionalized molecule (e.g., protein conjugated with **Propargyl-PEG3-CH₂COOH**)
- Azide-functionalized molecule (e.g., a cytotoxic drug or a fluorescent probe)
- Copper(II) sulfate (CuSO₄)
- Reducing agent: Sodium ascorbate
- Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Reaction Buffer: PBS (pH 7.4)

Protocol:

- Preparation of Reagents: Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in the Reaction Buffer.
- Reaction Mixture: In a reaction tube, combine the alkyne-functionalized molecule and the azide-functionalized molecule.
- Catalyst Premix: Prepare a premix of CuSO₄ and THPTA.
- Initiation of Reaction: Add the catalyst premix to the reaction mixture, followed by the addition of sodium ascorbate to initiate the click reaction.
- Incubation: Incubate the reaction at room temperature for 1-4 hours. The progress can be monitored by LC-MS or SDS-PAGE.

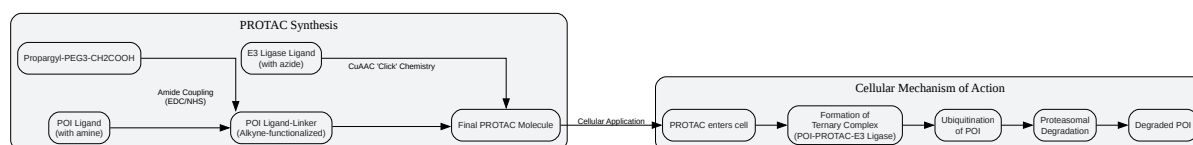
- Purification: Purify the resulting conjugate using an appropriate chromatography method (e.g., SEC or affinity chromatography) to remove the catalyst and unreacted reagents.

Signaling Pathways and Experimental Workflows

Propargyl-PEG3-CH₂COOH does not directly participate in signaling pathways. Instead, it serves as a crucial component in constructing molecules that modulate these pathways, such as PROTACs.

PROTAC Synthesis and Mechanism of Action Workflow

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[5] The workflow for developing a PROTAC using **Propargyl-PEG3-CH₂COOH** is depicted below.

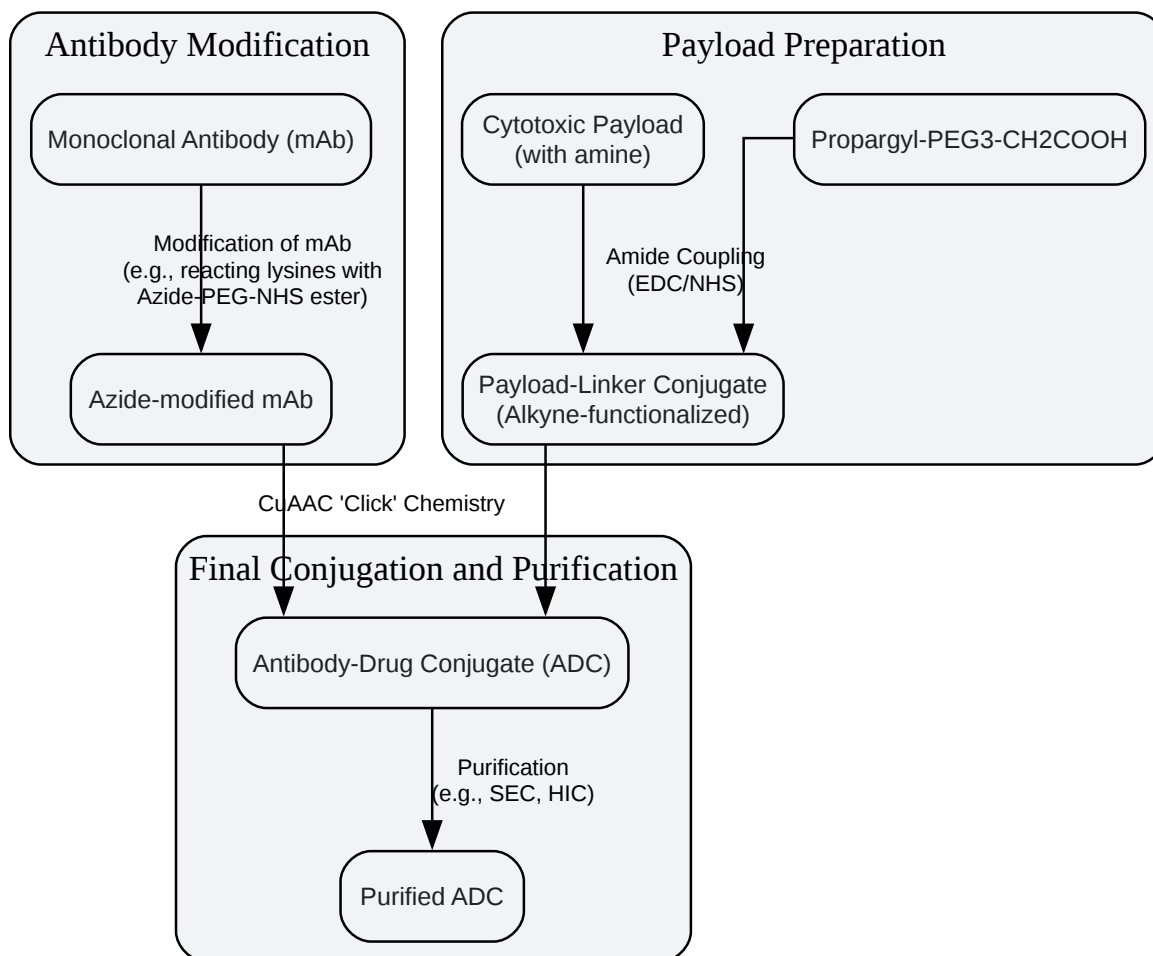


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Caption: Workflow for PROTAC synthesis and its cellular mechanism.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. **Propargyl-PEG3-CH₂COOH** can be used to link the cytotoxic payload to the antibody.



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Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

This technical guide serves as a foundational resource for the application of **Propargyl-PEG3-CH2COOH** in advanced biochemical research and drug development. For specific applications, optimization of the provided protocols is recommended.

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